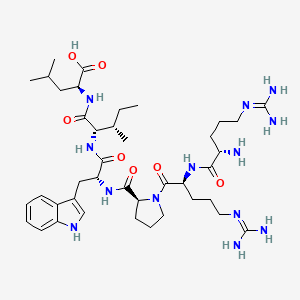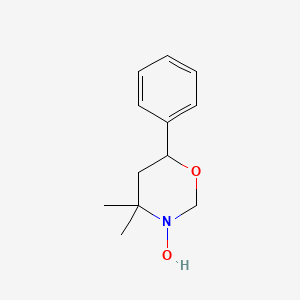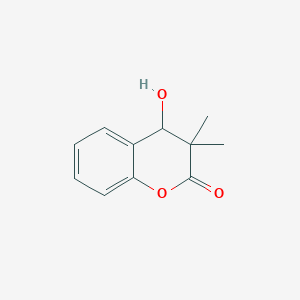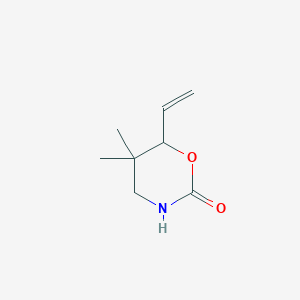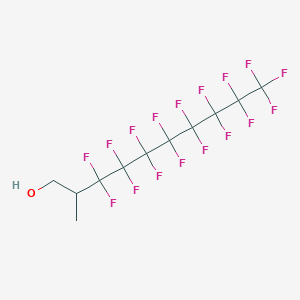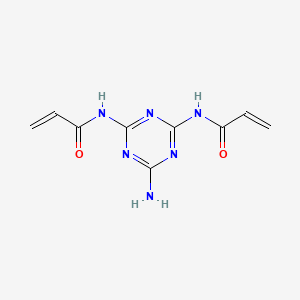
N,N'-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide): is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) typically involves the reaction of cyanuric chloride with appropriate amine and amide derivatives. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and bases like triethylamine to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where amino or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
科学研究应用
Chemistry: In chemistry, N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .
Medicine: In medicine, derivatives of this compound are being explored for their potential as drugs targeting specific enzymes or receptors. The triazine ring system is known for its bioactivity, making it a key component in drug discovery efforts .
Industry: Industrially, N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .
作用机制
The mechanism of action of N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The triazine ring system is particularly effective at binding to nucleophilic sites, making it a potent inhibitor or activator of various biological pathways .
相似化合物的比较
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
2,4-Bis(ethylamino)-6-methoxy-1,3,5-triazine: Used as a herbicide.
N,N’‘’-(6-amino-[1,3,5]triazine-2,4-diyl)-bis-guanidine: Known for its antimicrobial properties.
Uniqueness: N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
属性
CAS 编号 |
173385-84-7 |
|---|---|
分子式 |
C9H10N6O2 |
分子量 |
234.22 g/mol |
IUPAC 名称 |
N-[4-amino-6-(prop-2-enoylamino)-1,3,5-triazin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C9H10N6O2/c1-3-5(16)11-8-13-7(10)14-9(15-8)12-6(17)4-2/h3-4H,1-2H2,(H4,10,11,12,13,14,15,16,17) |
InChI 键 |
GRLWOKIZHWTEJG-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NC1=NC(=NC(=N1)N)NC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



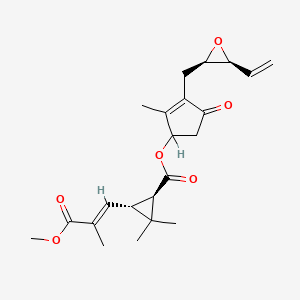
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
